4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic compound that belongs to the class of pyrrole derivatives, which are known for their diverse biological activities. The compound's chemical formula is , with a molecular weight of approximately 242.27 g/mol. It is primarily researched for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents. The compound is classified as a pyrrole derivative, which is a five-membered heterocyclic compound that exhibits various pharmacological properties.
The synthesis of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide can be achieved through several methods, typically involving the reaction of appropriate pyrrole derivatives with benzoyl chloride or similar acylating agents. The following steps outline a general synthetic route:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound .
The molecular structure of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide features a pyrrole ring substituted at the 4-position with a benzoyl group and an N,N-dimethylamino group at the 2-position. This configuration contributes to its biological activity.
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are typically studied under controlled laboratory conditions, utilizing techniques such as thin-layer chromatography for monitoring reaction progress and purity assessments.
The mechanism of action for 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific biological targets within microbial cells. Research indicates that compounds in this class may inhibit key enzymes or disrupt cellular processes essential for microbial survival.
Studies have shown that certain pyrrole derivatives exhibit potent antimicrobial activity against Mycobacterium tuberculosis, suggesting that 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide could serve as a lead compound for developing new antitubercular agents .
4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is primarily studied for its potential applications in:
The pyrrole-carboxamide scaffold has evolved from early natural product discoveries to modern targeted therapeutics. Pyrrolomycins, identified in the 1970s from Actinomycetes, demonstrated broad-spectrum antimicrobial activity through halogenated pyrrole rings but faced limitations due to poor pharmacokinetics and toxicity [1] [3]. This scaffold gained pharmacological prominence with the isolation of vitamin B₁₂ coenzymes containing a reduced pyrrole nucleus (cobalamins), which validated the heterocycle’s role in essential biological processes [9]. Structural optimization efforts in the 2000s focused on mitigating the aggregation tendencies of early pyrrole alkanoic acids (e.g., Lehr’s "nuisance inhibitors") by introducing carboxamide moieties. This modification enhanced target specificity while reducing off-target interactions [1].
The incorporation of N,N-dimethylcarboxamide, as seen in 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide, emerged as a strategic response to improve blood-brain barrier penetration and metabolic stability. This substituent elevates the compound’s cLogP (calculated partition coefficient) to ~2.0, optimizing lipophilicity for membrane interactions while retaining aqueous solubility [1] [5]. Contemporary applications include dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), where pyrrole-carboxamides demonstrate synergistic anti-inflammatory and anticancer effects [1].
Table 1: Evolution of Pyrrole-Carboxamide Therapeutics
Era | Representative Compound | Biological Target | Therapeutic Impact |
---|---|---|---|
1970s | Pyrrolomycin A | Bacterial membranes | Broad-spectrum antimicrobial activity |
1980s | Vitamin B₁₂ derivatives | Cobalamin-dependent enzymes | Treatment of pernicious anemia |
2000s | Lehr’s pyrrole alkanoic acids | mPGES-1 (false positives) | Highlighted need for structural refinement |
2020s | 5-Methyl-2-carboxamidepyrroles | mPGES-1/sEH dual inhibition | Anticancer lead compounds (IC₅₀ ~1 μM) |
Molecular hybridization integrates pharmacophoric elements from distinct bioactive scaffolds to overcome limitations of single-target agents. The structural duality of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide exemplifies this strategy:
Hybridization addresses resistance mechanisms in antimicrobial therapy. Pyrrole-benzimidazole hybrids exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) by concurrently inhibiting DNA gyrase and membrane integrity—targets less prone to single-point mutation resistance [6] [3]. Computational analyses reveal that the 4-benzoyl substitution elevates dipole moments to ~4.5 D, promoting electrostatic interactions with bacterial topoisomerase IV [2].
Table 2: Structure-Activity Relationship (SAR) of Pyrrole-Carboxamide Hybrids
Position | Substituent | Anticancer Potency (IC₅₀) | Antimicrobial (MIC against S. aureus) | Key Interactions |
---|---|---|---|---|
C4 | Benzoyl | 2.8 μM (MDA-MB-468) | 4 μg/mL | π-stacking with Phe44 (mPGES-1) |
C4 | Propanoyl | 12.5 μM | 16 μg/mL | Hydrophobic pocket occupancy |
C2 | N,N-Dimethylcarboxamide | 3.1 μM | 2 μg/mL | H-bond with His53 (sEH) |
C2 | Ester | >50 μM | 32 μg/mL | Susceptible to esterase hydrolysis |
N1 | Unsubstituted | 1.9 μM | 8 μg/mL | Enol-keto tautomerism for chelation |
Benzimidazole-pyrrole hybrids represent a paradigm shift in targeting dysregulated signaling pathways. The benzimidazole moiety confers ATP-mimetic properties, enabling kinase inhibition, while the pyrrole carboxamide disrupts protein-protein interactions in oncology targets [4] [6]. Compound 8f (5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) exemplifies this synergy, achieving 62.46% growth inhibition in MDA-MB-435 melanoma cells through dual modulation of RAF/MEK/ERK and PI3K/Akt pathways [4].
Structural biology studies confirm that these hybrids adopt a U-shaped conformation in the colchicine binding site of β-tubulin, suppressing microtubule assembly at nanomolar concentrations. The benzoyl group at pyrrole-C4 enhances binding affinity (Kd = 47 nM) through van der Waals contacts with β-tubulin’s T7 loop [6]. In antimicrobial applications, hybrid derivatives impair Helicobacter pylori urease by chelating nickel cofactors via the pyrrole nitrogen and benzimidazole N3 atom—a mechanism validated through nickel ion release assays [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9